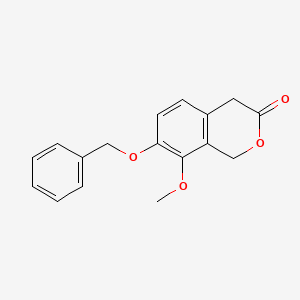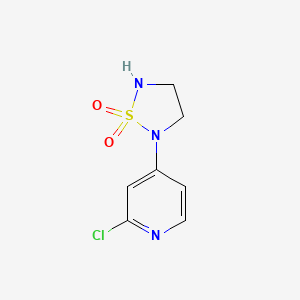
2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that features a thiadiazolidine ring fused with a chloropyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of 2-chloropyridine with thiourea and an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiadiazolidine derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazolidine derivatives.
Substitution: Substituted chloropyridine derivatives.
Scientific Research Applications
2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with signal transduction pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-(2-Chloropyridin-3-YL)-1,2,5-thiadiazolidine 1,1-dioxide
- 2-(2-Chloropyridin-5-YL)-1,2,5-thiadiazolidine 1,1-dioxide
- 2-(2-Chloropyridin-6-YL)-1,2,5-thiadiazolidine 1,1-dioxide
Comparison: Compared to its analogs, 2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide exhibits unique properties due to the position of the chlorine atom on the pyridine ring. This positioning can influence the compound’s reactivity and its interaction with biological targets. For example, the 4-positioned chlorine atom may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C7H8ClN3O2S |
|---|---|
Molecular Weight |
233.68 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C7H8ClN3O2S/c8-7-5-6(1-2-9-7)11-4-3-10-14(11,12)13/h1-2,5,10H,3-4H2 |
InChI Key |
FNZPWPWJOLQEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)N1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Tert-butylsulfonyl)-7-isopropoxyimidazo[1,2-A]pyridine](/img/structure/B15236327.png)
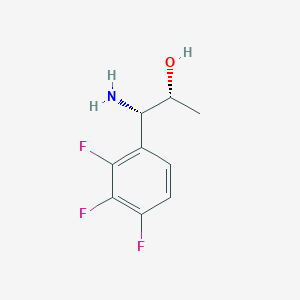
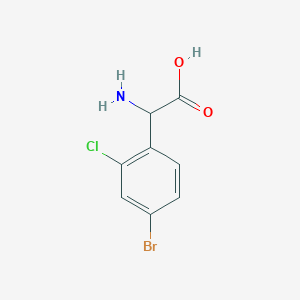
![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B15236351.png)
![8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)

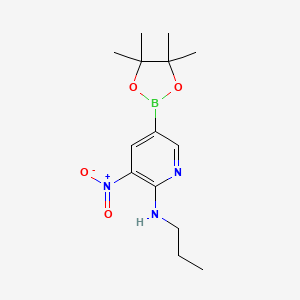


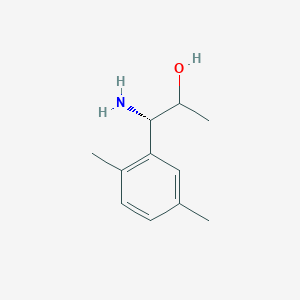

![triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide](/img/structure/B15236406.png)

